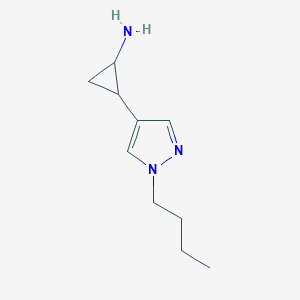![molecular formula C14H8ClNO2 B11782386 7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782386.png)
7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Cloro-1-metoxidibenzo[b,d]furano-4-carbonitrilo es un compuesto químico con la fórmula molecular C14H8ClNO2. Es un derivado del dibenzofurano, un compuesto orgánico heterocíclico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-Cloro-1-metoxidibenzo[b,d]furano-4-carbonitrilo generalmente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con dibenzofurano como estructura central.
Cloración: El dibenzofurano se somete a cloración para introducir el átomo de cloro en la posición 7.
Metoxilación: El dibenzofurano clorado luego se somete a metoxilación para introducir el grupo metoxilo en la posición 1.
Cianación: Finalmente, el compuesto se somete a cianación para introducir el grupo carbonitrilo en la posición 4.
Métodos de producción industrial
Los métodos de producción industrial para 7-Cloro-1-metoxidibenzo[b,d]furano-4-carbonitrilo pueden involucrar rutas sintéticas similares, pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la selección de alto rendimiento para condiciones óptimas de reacción y el uso de catalizadores para mejorar el rendimiento y la eficiencia .
Análisis De Reacciones Químicas
Tipos de reacciones
7-Cloro-1-metoxidibenzo[b,d]furano-4-carbonitrilo puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonitrilo en un grupo amina.
Sustitución: El átomo de cloro se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el gas hidrógeno (H2) en presencia de un catalizador se utilizan comúnmente.
Sustitución: Los nucleófilos como el metóxido de sodio (NaOCH3) y el terc-butóxido de potasio (KOtBu) se utilizan para reacciones de sustitución.
Principales productos formados
Oxidación: Formación de óxidos de dibenzofurano.
Reducción: Formación de 7-cloro-1-metoxidibenzo[b,d]furano-4-amina.
Sustitución: Formación de varios derivados sustituidos de dibenzofurano dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
7-Cloro-1-metoxidibenzo[b,d]furano-4-carbonitrilo tiene varias aplicaciones de investigación científica:
Electrónica orgánica: Se utiliza como bloque de construcción para la síntesis de diodos orgánicos emisores de luz (OLED) y células fotovoltaicas orgánicas (OPV) debido a sus propiedades electrónicas.
Productos farmacéuticos: El compuesto se investiga por su potencial como farmacóforo en el diseño de fármacos, particularmente en el desarrollo de agentes anticancerígenos y antiinflamatorios.
Ciencia de materiales: Se utiliza en la síntesis de nuevos materiales con propiedades ópticas y electrónicas únicas.
Mecanismo De Acción
El mecanismo de acción de 7-Cloro-1-metoxidibenzo[b,d]furano-4-carbonitrilo depende de su aplicación:
En electrónica orgánica: El compuesto actúa como un material de bloqueo de huecos, evitando la recombinación de electrones y huecos, lo que mejora la eficiencia de dispositivos como los OLED.
En productos farmacéuticos: El compuesto interactúa con objetivos moleculares específicos, como enzimas o receptores, para ejercer sus efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
Dibenzofurano: El compuesto padre de 7-Cloro-1-metoxidibenzo[b,d]furano-4-carbonitrilo.
7-Cloro dibenzofurano: Estructura similar pero carece de los grupos metoxilo y carbonitrilo.
1-Metoxidibenzo furano: Estructura similar pero carece de los grupos cloro y carbonitrilo.
Singularidad
7-Cloro-1-metoxidibenzo[b,d]furano-4-carbonitrilo es único debido a la presencia de ambos grupos cloro y carbonitrilo, que imparten propiedades electrónicas y químicas distintas. Estos grupos funcionales mejoran su reactividad y lo hacen adecuado para aplicaciones específicas en electrónica orgánica y productos farmacéuticos .
Propiedades
Fórmula molecular |
C14H8ClNO2 |
|---|---|
Peso molecular |
257.67 g/mol |
Nombre IUPAC |
7-chloro-1-methoxydibenzofuran-4-carbonitrile |
InChI |
InChI=1S/C14H8ClNO2/c1-17-11-5-2-8(7-16)14-13(11)10-4-3-9(15)6-12(10)18-14/h2-6H,1H3 |
Clave InChI |
LYMLTJMYAMNTMV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C3=C(C=C(C=C3)Cl)OC2=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(4AR,5AS)-5,5-Dimethyl-4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylic acid](/img/structure/B11782348.png)



![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11782383.png)

